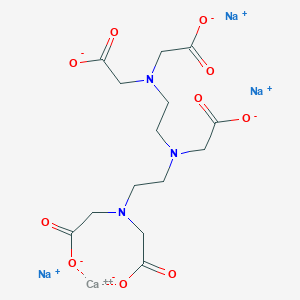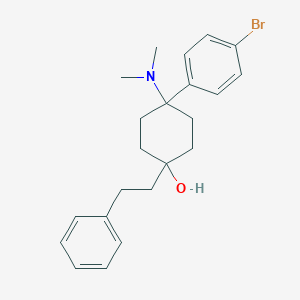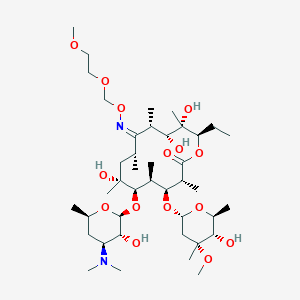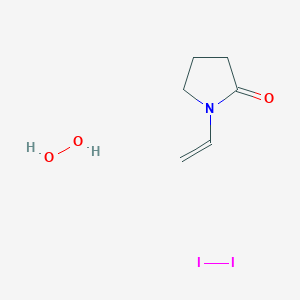
5-Amino-2-naphthol
Vue d'ensemble
Description
5-Amino-2-naphthol: is an organic compound with the molecular formula C10H9NO . It is a derivative of naphthalene, featuring both an amino group (-NH2) and a hydroxyl group (-OH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mécanisme D'action
Target of Action
The primary target of 5-Amino-2-naphthol is the protonation sites present in the compound itself. These sites include an oxygen-based (OH) site and a nitrogen-based (NH2) site . The compound’s interaction with these sites leads to various changes that are crucial for its mechanism of action .
Mode of Action
This compound undergoes a process known as Excited-State Proton Transfer (ESPT) upon excitation . This process involves the transfer of a proton from the protonated this compound to form a zwitterion . The ESPT occurs only at the single hydroxyl group . The protonation state of the amino group dramatically alters the photoacidity of OH, acting as an on/off switch for photoacidity .
Biochemical Pathways
The ESPT mechanism for zwitterion formation in this compound is a key biochemical pathway . This pathway is affected by the protonation state of the amino group, which can dramatically alter the photoacidity of OH . The switching of the photoacidity was investigated using time-dependent density functional theory (TD-DFT) calculations .
Result of Action
The result of the action of this compound is the formation of a zwitterion from the protonated compound . This occurs through the ESPT mechanism, which is influenced by the protonation state of the amino group .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The pH behaves as an on/off switch for photoacidity, affecting the ESPT mechanism and, consequently, the formation of the zwitterion .
Analyse Biochimique
Biochemical Properties
5-Amino-2-naphthol interacts with various enzymes, proteins, and other biomolecules. It is used to synthesize 6-amino-substituted benzo[c]phenanthridine derivatives . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can also affect its localization or accumulation within cells .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Sandmeyer Reaction: One of the common methods to synthesize 5-Amino-2-naphthol involves the Sandmeyer reaction.
Industrial Production Methods:
- Industrial production methods for this compound often involve large-scale Sandmeyer reactions, utilizing water and sulfuric acid as solvents. The process is optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced to form various reduced naphthalene derivatives.
Substitution: It can participate in substitution reactions, such as halogenation, where the amino or hydroxyl groups are replaced by halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones and other oxidized naphthalene derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene compounds.
Applications De Recherche Scientifique
Chemistry:
- 5-Amino-2-naphthol is used as a building block in organic synthesis, particularly in the synthesis of dyes and pigments .
Biology:
Medicine:
Industry:
Comparaison Avec Des Composés Similaires
8-Amino-2-naphthol: Similar to 5-Amino-2-naphthol, but with the amino group at the 8-position.
2-Naphthol: Lacks the amino group, only has a hydroxyl group.
1-Naphthol: An isomer with the hydroxyl group at the 1-position.
Uniqueness:
Propriétés
IUPAC Name |
5-aminonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBRKZMSECKELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058951 | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-97-5 | |
| Record name | 5-Amino-2-naphthol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenol, 5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8NZH84CBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique photochemical properties of 5-Amino-2-naphthol and how are they influenced by pH?
A: this compound (5N2OH), along with its isomer 8-Amino-2-naphthol (8N2OH), exhibits a fascinating "pH switch" for its photoacidity. Both compounds possess hydroxyl (OH) and amino (NH2) groups capable of donating protons. []
- In their protonated state (NH3+), both 5N2OH and 8N2OH demonstrate strong photoacidity upon excitation, readily donating the hydroxyl proton. This results in a pKa* (excited state pKa) of 1.1 ± 0.2 for both molecules. []
Q2: Can this compound be used to synthesize more complex molecules? What are the products and what role does the reaction mechanism play?
A: Yes, this compound can act as a precursor in various organic syntheses. One example is its oxidative coupling using manganese (III) tris(acetylacetonate). [] This reaction yields two main products:
- Enol-acetylacetonylidene-1-(6-hydroxynaphthyl)-inline (1): This compound arises from a complex mechanism involving oxidation, coupling, and acetylacetone addition. []
- 2,2′-Dihydroxy-5,5′-diamino-1,1′-binaphthyl (2): This product results from the oxidative coupling of two this compound molecules. []
Q3: Are there any synthetic strategies leveraging the chemical structure of this compound for specific modifications?
A: Yes, a notable example is the use of a sulfonic acid group as a protecting and activating group in the synthesis of 5-Bromo-2-naphthol from this compound. []
- The sulfonic acid group is strategically introduced at the 1-position of this compound. []
- This serves two purposes: it protects the reactive amino and hydroxyl groups during subsequent reactions and activates the ring for the Sandmeyer reaction, which is used to introduce the bromine atom. []
- The presence of the sulfonic acid group allows the reaction to be carried out using water and sulfuric acid as solvents, simplifying the process. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-oxo-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-2-yl]acetic acid](/img/structure/B50029.png)
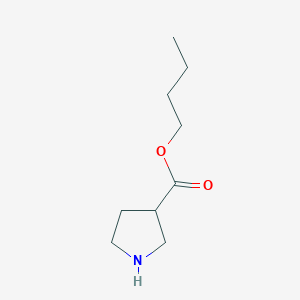

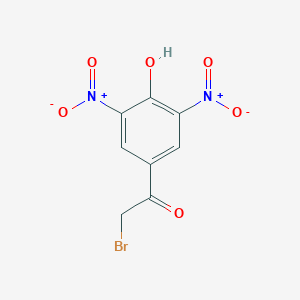
![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)

